REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.CCCCCCC.[Br:18][C:19]1[CH:28]=[C:27]2[C:22]([C:23](=[O:29])[CH:24]=[CH:25][O:26]2)=[CH:21][CH:20]=1>O1CCCC1>[Br:18][C:19]1[CH:28]=[C:27]2[C:22]([C:23](=[O:29])[CH2:24][CH2:25][O:26]2)=[CH:21][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(C=COC2=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 30 minutes the reaction was quenched with a mixture of silica gel (10 g), and water (10 mL)
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was filter through celite
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed with sodium hydroxide (1N, 25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(CCOC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.7 mmol | |
AMOUNT: MASS | 3.57 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |